Quicklime

Catalog No.
S573631
CAS No.
1305-78-8
M.F
CaO
M. Wt
56.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quicklime

CAS Number

1305-78-8

Product Name

Quicklime

IUPAC Name

oxocalcium

Molecular Formula

CaO

Molecular Weight

56.08 g/mol

InChI

InChI=1S/Ca.O

InChI Key

ODINCKMPIJJUCX-UHFFFAOYSA-N

SMILES

O=[Ca]

solubility

Reacts with water (NIOSH, 2016)
Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol
Reacts with water
Soluble in water forming calcium hydroxide and generating large a quantity of heat.
Soluble in acids, glycerol, sugar solution; practically insoluble in alcohol
1 g is sol in about 840 mL water and 1740 mL boiling water
Solubility in water: reaction
Reacts

Synonyms

calcia, calcium oxide, Calxyl, heavy calcium oxide, hexocalex, hexocalex 6-9, lime, quicklime

Canonical SMILES

O=[Ca]

The exact mass of the compound Calcium oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)slightly soluble in water. insoluble in ethanol. soluble in glycerolreacts with watersoluble in water forming calcium hydroxide and generating large a quantity of heat.soluble in acids, glycerol, sugar solution; practically insoluble in alcohol1 g is sol in about 840 ml water and 1740 ml boiling watersolubility in water: reactionreacts. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Dental Materials - Supplementary Records. It belongs to the ontological category of calcium oxides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Quicklime, or calcium oxide (CaO), is a fundamental industrial chemical produced by the high-temperature thermal decomposition (calcination) of limestone. Its primary procurement-relevant properties stem from its high reactivity, particularly with water, in a strongly exothermic reaction that forms calcium hydroxide. This reactivity, combined with its nature as a potent basic oxide, makes it a critical fluxing agent in metallurgy for removing impurities like silica, phosphorus, and sulfur, and a key reagent in chemical synthesis and environmental applications.

Substituting high-purity quicklime (CaO) with seemingly similar materials like hydrated lime (Ca(OH)₂), dolomitic lime (CaO·MgO), or crude lime kiln dust (LKD) often fails in practice due to critical performance differences. Hydrated lime, being already slaked, cannot provide the intense exothermic reaction essential for industrial drying processes. Dolomitic lime introduces magnesium oxide (MgO), which can be detrimental in applications like steelmaking by altering slag properties and in chemical synthesis where strict calcium stoichiometry is required. Crude forms like LKD have significantly lower available calcium oxide and higher levels of impurities, reducing reactivity and contaminating final products, making them unsuitable for high-purity applications.

Process Criticality: Unmatched Exothermic Hydration for Drying Applications

Quicklime's primary differentiator from hydrated lime is its powerful exothermic reaction upon contact with water, releasing significant thermal energy. The hydration of calcium oxide to calcium hydroxide releases approximately 63.7 kJ/mol. This reaction can rapidly increase the temperature of a mixture, causing water to boil and turn to steam, a property leveraged for the rapid drying of soils, sludges, and other wet materials. In contrast, hydrated lime (calcium hydroxide) is already chemically satisfied with water and consequently does not produce an exothermic reaction, making it ineffective for applications where thermal drying is a key objective.

Evidence DimensionHeat of Hydration (Slaking)
Target Compound DataReleases ~63.7 kJ/mol; highly exothermic, can boil water
Comparator Or BaselineHydrated Lime (Ca(OH)₂): No exothermic reaction upon mixing with water
Quantified DifferenceQualitatively infinite (generates heat vs. generates no heat)
ConditionsReaction of the compound with liquid water.

For soil modification and sludge drying, this exothermic property is the primary mechanism of action, making quicklime the only viable choice over hydrated lime for these tasks.

Precursor Suitability: High Purity CaO is Essential for Bright, Consistent Precipitated Calcium Carbonate (PCC)

The synthesis of high-purity precipitated calcium carbonate (PCC) requires a high-purity calcium oxide precursor. The process involves slaking quicklime to calcium hydroxide, followed by carbonation. The use of high-calcium quicklime with low levels of impurities like iron oxide and manganese oxide is critical for producing a final PCC product with high whiteness and brightness. Furthermore, consistent CaO quality with minimal variation minimizes process adjustments and ensures reproducible PCC particle size and geometry. Studies show that PCC purity can reach over 98%, a direct result of using high-purity limestone feedstock ( >98%) for quicklime production. Crude lime substitutes would introduce contaminants that directly degrade the quality and performance of the final PCC product.

Evidence DimensionPurity of Final Product (PCC)
Target Compound DataEnables production of >98% pure PCC with high whiteness and brightness
Comparator Or BaselineCrude Lime / Lime Kiln Dust: Contains impurities (silica, alumina, etc.) that contaminate the final product, reducing purity and brightness.
Quantified DifferenceHigh-purity quicklime is a prerequisite for high-purity (>98%) PCC; lower-grade precursors yield lower-grade products.
ConditionsStandard industrial PCC synthesis via slaking and carbonation.

For manufacturers of high-value PCC used in paper, plastics, and pharmaceuticals, procuring high-purity quicklime is a non-negotiable starting point to meet final product specifications.

Metallurgical Performance: Superior Impurity Removal in Steelmaking Compared to Dolomitic Lime

In steel production, high-calcium quicklime serves as a flux to remove acidic impurities like silica (SiO₂), phosphorus, and sulfur. While dolomitic lime is sometimes blended in to extend refractory life, high-calcium quicklime is the primary agent for purification. The higher concentration of available CaO in quicklime leads to more efficient slag formation for capturing these impurities. Substituting too much dolomitic lime can negatively impact slag fluidity and the efficiency of desulfurization and dephosphorization, which are critical for producing high-quality steel. Therefore, for achieving target purity levels, high-calcium quicklime is the preferred fluxing agent.

Evidence DimensionPrimary Impurity Removal Efficiency
Target Compound DataHighly effective flux for removing silica, phosphorus, and sulfur due to high CaO concentration.
Comparator Or BaselineDolomitic Lime (CaO·MgO): Primarily used as a secondary flux to protect refractory linings; less efficient for primary purification due to lower CaO content and the presence of MgO.
Quantified DifferenceHigh-calcium quicklime is the principal purification flux, while dolomitic lime is an additive for refractory protection, used at blends of 30-50%.
ConditionsBasic Oxygen Furnace (BOF) and Electric Arc Furnace (EAF) steelmaking processes.

Steel manufacturers must procure high-calcium quicklime to meet stringent chemical specifications for their final product, as over-reliance on dolomitic lime would compromise steel purity.

Rapid Drying and Modification of High-Moisture Soils and Industrial Sludge

Quicklime is the material of choice for applications requiring rapid water removal from soils and sludges. Its significant exothermic reaction upon hydration provides a thermal drying effect that cannot be achieved with hydrated lime, leading to faster stabilization and improved soil workability.

Primary Fluxing Agent in High-Quality Steel Production

In steelmaking, high-calcium quicklime is essential for efficiently removing phosphorus, sulfur, and silica impurities. Its high CaO content ensures effective slag formation, a critical step for achieving the required purity and quality in the final steel product.

Mandatory Precursor for High-Purity Precipitated Calcium Carbonate (PCC)

The synthesis of bright, white, and chemically pure PCC for specialty applications in paper, coatings, and pharmaceuticals is dependent on starting with a high-purity quicklime precursor. Using pure CaO ensures the final PCC is free from discoloring impurities and meets stringent particle size and consistency specifications.

High-Volume Acid Neutralization and pH Control

For large-scale industrial water treatment and acid neutralization, quicklime offers a higher concentration of neutralizing power per unit of mass compared to hydrated lime. This results in reduced transportation and storage costs, making it more economical for bulk users despite the need for an on-site slaking process.

Physical Description

Calcium oxide appears as an odorless, white or gray-white solid in the form of hard lumps. A strong irritant to skin, eyes and mucous membranes. Used in insecticides and fertilizers.
DryPowder; DryPowder, OtherSolid; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid; PelletsLargeCrystals; PelletsLargeCrystals, OtherSolid; WetSolid; WetSolid, Liquid
Odourless, hard, white or greyish white masses of granules, or white to greyish powder
WHITE HYGROSCOPIC CRYSTALLINE POWDER.
White or gray, odorless lumps or granular powder.

Color/Form

Grey-white, cubic crystals
Colorless, cubic, white crystals
Crystals, white or grayish white lumps, or granular powder
Greyish-yellow, hydroscopic lumps

Boiling Point

5162 °F at 760 mm Hg (NIOSH, 2016)
2850 °C
5162°F

Flash Point

Not flammable

Density

3.3 at 68 °F (USCG, 1999)
3.34 g/cu cm
Relative density (water = 1): 3.3-3.4
3.34

Odor

Odorless

Melting Point

4662 °F (NIOSH, 2016)
2613 °C
2570 °C
4662°F

GHS Hazard Statements

Aggregated GHS information provided by 2536 companies from 50 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 129 of 2536 companies. For more detailed information, please visit ECHA C&L website;
Of the 49 notification(s) provided by 2407 of 2536 companies with hazard statement code(s):;
H302 (18.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (32.07%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (60.03%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (91.23%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (58.99%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Dental Materials

Vapor Pressure

0 mm Hg (approx) (NIOSH, 2016)
0 mmHg (approx)

Pictograms

Irritant

Corrosive;Irritant

Impurities

Calcium carbonate; magnesium, iron, and aluminum oxides.
Grades of purity: 96-97%

Other CAS

1305-78-8

Wikipedia

Quicklime

Use Classification

Food additives
YEAST_FOOD; -> JECFA Functional Classes
Fire Hazards -> Corrosives, Reactive - 1st degree
Cosmetics -> Buffering

Methods of Manufacturing

Calcination of limestone; gypsum (Mueller-Kuehne process; coproduced with sulphur dioxide, raw)
Commercial production from limestone.
Modern processes employ continuous shaft kilns filled with alternate layers of crushed limestone & coal or anthracite. Raw materials...charged mechanically at the top...processed lime discharged mechanically at the bottom. Limestone & fuel are conveyed to charging point on skip hoists.
Calcium carbonate (limestone) is roasted in kilns until all the carbon dioxide is driven off.

General Manufacturing Information

Adhesive manufacturing
Adhesives and Sealants.
Agriculture, forestry, fishing and hunting
All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Asphalt paving, roofing, and coating materials manufacturing
Construction
Food, beverage, and tobacco product manufacturing
Industrial gas manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing.
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Paper manufacturing
Petrochemical manufacturing
Petroleum refineries
Pharmaceutical and medicine manufacturing
Primary metal manufacturing
Rubber product manufacturing
Services
Synthetic dye and pigment manufacturing
Synthetic rubber manufacturing
Utilities
Wholesale and retail trade
Calcium oxide (CaO): ACTIVE
Like other high-melting solids (tungsten, zirconia, carbon ) lime (CaO) becomes incandescent when heated to near its mp (2500 °C). Of both historical and etymological interest is the use of lime as an illuminant in stage lighting for some years before the advent of electricity (1850-1880). Invented in 1816, this technique involved an oxyhydrogen flame impinging on a cylinder of lime, causing it to emit a brilliant white light that was concentrated to a beam by a lens. The light was powerful enough to spotlight actors or simulate sunshine. It became known in theatrical circles as limelight.
Temperature and moisture responsive smart textile. US 20080057809 A1

Storage Conditions

Keep tightly closed and dry.
Materials which are toxic as stored or which can decompose into toxic components ... should be stored in a cool well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated ...
Store in a cool, dry, well-ventilated location.
Separate from strong acids, organic chemicals, water and food and feedstuffs. Dry.

Interactions

Betel quid chewing is a general oral habit in Taiwan, India, southeastern Asian and South Africa with or without the additive of tobacco, alcohol or lime. In this study, the tumor-promoting neoplastic transformation effect of Lime-Piper betel quid (LPB) was examined on JB6 cells. The treatment of LPB at a high dose (1.0 mg/mL) for over 5 days or at lower doses (0.1, 0.5 mg/mL) for over 15 days induced the formation of transformed foci. The transformed cells showed the characteristics of colony formation in soft agar, higher growth rate and multilayer on culture dish. A two-fold induction of the protein levels of c-fos and c-jun proto-oncogenes was observed in the cells from the 50th passage (Cl1/p50, Cl2/p50 and Cl3/p50), suggesting that LPB-transformed cells were oncogenic. In addition, the LPB-transformed cells possessed an elevated level of c-Myc and an increased cell population distributed in the S phase of the cell cycle. These results demonstrated the promotion effect of LPB and indicate that it could be a tumor promoter. Lime-piper betel quid/
Static bioassays of 96 hr duration were conducted in the laboratory using fry of common carp (Cyprinus carpio), adult tubificid worm (Branchiura sowerbyi) and adult copepod plankton (Cyclops viridis) to determine LC50 values of Cu and CaO to these organisms and effects of interaction between Cu and CaO. Ninety-six hour LC(50) values of Cu to fry of common carp, worm and copepod were found to be 1.40 mg/L, 0.08 mg/L and 0.03 mg/L respectively. CaO up to 500 mg/L did not produce any mortality of the fry of common carp up to 96 hr. But 96 hr LC50 values of CaO to worm and copepod were 83.00 mg/L and 27.80 mg/L respectively. When common carp fry, worm and the copepod were exposed to respective LC50 dose of Cu in presence of varying concentration of CaO, mortality of the organisms significantly reduced and was found inversely correlated with the doses of CaO [y = 48.36-0.807x, r = -0.99 (n = 7) for fish; y = 44.46-0.146x, r = -0.97 (n = 7) for worm; y = 49.46-0.66x, r = -0.99 (n = 7) for the copepod]. The present results indicate that CaO is non-toxic to fish and is capable of reducing the toxicity of Cu to fish while CaO and Cu are antagonistic to each other for the worm and the copepod. Potential of using CaO as antitoxic agent for Cu in water is discussed.
96-hr LC50 values of cadmium (Cd) to fish Labeo rohita and the copepod Diaptomus forbesi, determined by static bioassays, were, respectively, 89.5 and 10.2 mg/L. LC50 values increased significantly when fish pre-exposed to 100-350 mg/L CaO or 0.5-1.5 mg/L KMnO4 for 4 d and the copepod to 20-70 mg/L CaO or 0.25-1.0 mg/L KMnO4 for same period. The LC50 values also increased when the pre-exposure period of CaO was increased to 12 d at concentration 100 mg/L for fish and 20 mg/L for copepod. All fish died when pre-exposed to 1.5 mg/L KMnO4 for 8 d. But LC50 values of Cd to copepod increased when pre-exposure period of 0.5 mg/L KMnO4 was increased from 4 to 8 d.

Stability Shelf Life

Readily absorbs carbon dioxide and water from air, becoming airslaked.

Dates

Last modified: 08-15-2023

Explore Compound Types